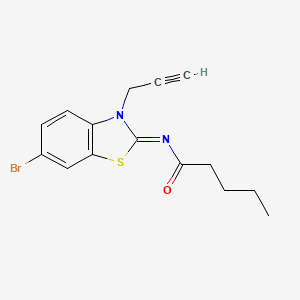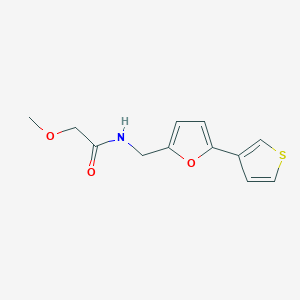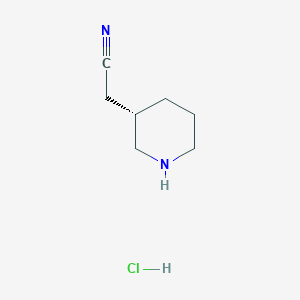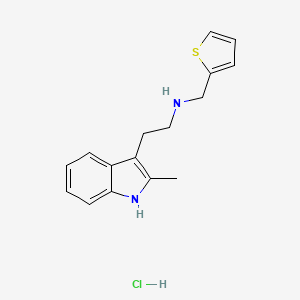
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride, also known as MT2, is a synthetic compound that belongs to the family of melanocortin receptors (MCRs) agonists. It is used in scientific research to study the physiological and biochemical effects of MCRs activation.
Wirkmechanismus
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride activates the MCR4 subtype by binding to its receptor and inducing a conformational change that leads to the activation of the G protein-coupled signaling pathway. This results in the activation of downstream effectors such as adenylyl cyclase and the release of intracellular messengers such as cAMP, which leads to the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride has been shown to have various biochemical and physiological effects in scientific research. It has been shown to reduce food intake and body weight in animal models of obesity and to increase energy expenditure. 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride in scientific research is its selectivity for the MCR4 subtype, which allows for the specific study of the physiological and biochemical effects of MCR4 activation. Additionally, 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride has been shown to be stable in vitro and in vivo, which allows for the accurate measurement of its effects. However, one of the limitations of using 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride in lab experiments is its high cost, which can limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride in scientific research. One area of future research is the development of more selective agonists and antagonists of the MCR4 subtype, which can be used to study its specific physiological and biochemical effects. Additionally, the study of the signaling pathways activated by 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride and its downstream effectors can provide insights into the mechanisms underlying its physiological and biochemical effects. Furthermore, the study of the effects of 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride in human subjects can provide valuable information for the development of novel therapies for obesity and other metabolic disorders.
Synthesemethoden
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride is synthesized through a multi-step process that involves the condensation of 2-methylindole-3-carbaldehyde with thiophen-2-ylmethylamine followed by reduction with sodium borohydride. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride is mainly used in scientific research to study the physiological and biochemical effects of MCRs activation. Melanocortin receptors are G protein-coupled receptors that play a crucial role in the regulation of various physiological functions such as pigmentation, inflammation, and energy homeostasis. 2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride is a selective agonist of the MCR4 subtype, which is primarily expressed in the hypothalamus and plays a crucial role in the regulation of appetite and energy expenditure.
Eigenschaften
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13;/h2-7,10,17-18H,8-9,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLBAIXWHIBLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)
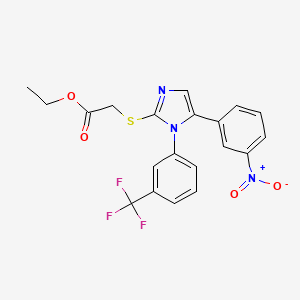
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)
![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)
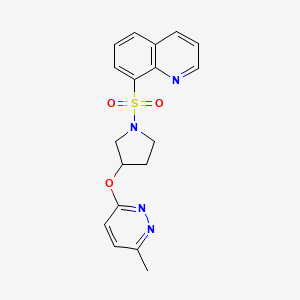
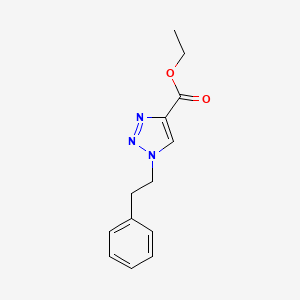
![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2382959.png)
